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molecular formula C10H15NO4 B8287906 Ethyl 5-(1-hydroxy-2-methylpropyl)isoxazole-3-carboxylate

Ethyl 5-(1-hydroxy-2-methylpropyl)isoxazole-3-carboxylate

Cat. No. B8287906
M. Wt: 213.23 g/mol
InChI Key: VJAKFLXRNPYTRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08921378B2

Procedure details

Ethyl chlorooximidoacetate (6.79 mmol, 1.029 g) and 4-methyl-1-pentyn-3-ol (20.38 mmol, 2 g) were dissolved in toluene (20 ml). Et3N (6.79 mmol, 0.947 ml) dissolved in toluene was added dropwise. The mixture was stirred overnight at RT. The mixture was diluted with EtOAc and washed with water. The organic phase was dried, filtered and evaporated. The crude product was purified by flash chromatography. 0.828 g of the title compound was obtained. 1H-NMR (400 MHz, MeOH-d4): δ 0.92 (d, 3H), 0.97 (d, 3H), 1.39 (t, 3H), 2.03-2.16 (m, 1H), 4.41 (q, 2H), 4.58 (d, 1H), 6.65 (s, 1H).
Quantity
1.029 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.947 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][CH2:2][O:3][C:4](/[C:6](/Cl)=[N:7]\[OH:8])=[O:5].[CH3:10][CH:11]([CH3:16])[CH:12]([OH:15])[C:13]#[CH:14].CCN(CC)CC>C1(C)C=CC=CC=1.CCOC(C)=O>[OH:15][CH:12]([C:13]1[O:8][N:7]=[C:6]([C:4]([O:3][CH2:2][CH3:1])=[O:5])[CH:14]=1)[CH:11]([CH3:16])[CH3:10]

Inputs

Step One
Name
Quantity
1.029 g
Type
reactant
Smiles
CCOC(=O)/C(=N\O)/Cl
Name
Quantity
2 g
Type
reactant
Smiles
CC(C(C#C)O)C
Name
Quantity
20 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0.947 mL
Type
reactant
Smiles
CCN(CC)CC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The organic phase was dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by flash chromatography

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
OC(C(C)C)C1=CC(=NO1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 0.828 g
YIELD: CALCULATEDPERCENTYIELD 57.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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